BenchChemオンラインストアへようこそ!

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide

Gene Delivery Solid Lipid Nanoparticles Transfection Efficiency

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide (CAS 32582-85-7) is a synthetic amphiphile composed of a C18 stearamide hydrophobic tail covalently linked to a triethylenetetramine (TETA) polyamine headgroup, giving a molecular formula of C24H52N4O and a molecular weight of 412.7 g/mol. It is classified as a non-viral cationic lipid and is primarily sourced as a high-purity analytical reference standard for HPLC method development, ANDA-related quality control, and as a characterized impurity marker (e.g., Mycophenolate Mofetil Impurity.

Molecular Formula C24H52N4O
Molecular Weight 412.7 g/mol
CAS No. 32582-85-7
Cat. No. B3051279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
CAS32582-85-7
Molecular FormulaC24H52N4O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN
InChIInChI=1S/C24H52N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h26-27H,2-23,25H2,1H3,(H,28,29)
InChIKeyCFAQSLLBQNAXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide (CAS 32582-85-7) – Procurement-Relevant Baseline for a TETA-Stearamide Conjugate


N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide (CAS 32582-85-7) is a synthetic amphiphile composed of a C18 stearamide hydrophobic tail covalently linked to a triethylenetetramine (TETA) polyamine headgroup, giving a molecular formula of C24H52N4O and a molecular weight of 412.7 g/mol [1]. It is classified as a non-viral cationic lipid and is primarily sourced as a high-purity analytical reference standard for HPLC method development, ANDA-related quality control, and as a characterized impurity marker (e.g., Mycophenolate Mofetil Impurity 9) . In the research setting, it also serves as a building block for constructing cationic lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs) for plasmid DNA and reprogramming factor delivery, where its four secondary/primary amine groups provide multivalent proton-sponge capacity for endosomal escape [2].

Why N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide Cannot Be Replaced by Simple Stearamide or Shorter Polyamine Analogs


The scientific and industrial utility of CAS 32582-85-7 is defined by the precise combination of a TETA-headgroup's multivalent charge density with a single C18 lipid anchor. Substituting with simple stearamide (octadecanamide) eliminates the polyamine proton-sponge effect that is critical for endosomal rupture in nucleic acid delivery applications [1]. Conversely, replacing the conjugate with the shorter-chain analog N-(2-((2-aminoethyl)amino)ethyl)stearamide (CAS 3574-73-0; DETA-monoamide) reduces the number of protonatable amines from four to three, thereby decreasing both the theoretical buffering capacity and the maximum achievable charge-to-mass ratio of any resulting nanoparticle formulation [2]. For analytical procurement, the compound's identity as a listed impurity for Abbreviated New Drug Applications (ANDAs) means that substitution with a structurally similar but chromatographically distinct compound invalidates the regulatory traceability of the reference standard .

Product-Specific Quantitative Evidence for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide (CAS 32582-85-7)


Transfection Efficiency Advantage of Stearamide-Based SLNs over Octadecylamine-Based SLNs in MCF-7 Cells

When formulated into solid lipid nanoparticles (SLNs) via the emulsion-solvent evaporation method and used to deliver GFP-encoding plasmid DNA to MCF-7 human breast cancer cells, stearamide-based SLNs (SNP) demonstrated a statistically significant improvement in transfection efficiency compared to octadecylamine-based SLNs (ONP). The stearamide formulation also outperformed a leading commercial transfection agent [1].

Gene Delivery Solid Lipid Nanoparticles Transfection Efficiency Non-Viral Vector

Enhanced Yamanaka Factor Delivery with Optimized Cationic Stearamide Lipid Nanoparticles (CSLN63)

In a specialized application for non-viral reprogramming, an optimized cationic stearamide lipid nanoparticle formulation (CSLN63) successfully delivered plasmid DNA encoding the Yamanaka factors (Oct4, Sox2, Klf4) to fibroblast cells. The optimized conjugate achieved 70% transfection efficiency with high cell viability, attributed to a specific zeta potential and particle size configuration [1].

Induced Pluripotent Stem Cells Reprogramming Cationic Lipid Nanoparticles pDNA Delivery

Physicochemical Superiority of Stearamide SLNs: Smaller, More Uniform Particles than Octadecylamine SLNs

A direct physicochemical comparison of SLNs prepared under identical conditions revealed that stearamide-based nanoparticles (SNP) formed significantly smaller and more monodisperse particles than octadecylamine-based nanoparticles (ONP). SNP exhibited a 27.6% smaller mean particle diameter and a 25% lower polydispersity index (PDI), indicating a more homogenous population [1].

Nanoparticle Characterization Dynamic Light Scattering Colloidal Stability Formulation

Structural Differentiation: Multivalent Charge Density vs. Simpler Stearamide Analogs

The compound's TETA-derived headgroup provides four protonatable amines (hydrogen bond donors: 4; hydrogen bond acceptors: 4), which is a key structural requirement for the 'proton sponge' effect that facilitates endosomal escape—a major bottleneck in non-viral gene delivery. The shorter-chain analog N-(2-((2-aminoethyl)amino)ethyl)stearamide (CAS 3574-73-0) possesses only three amine groups, offering reduced buffering capacity .

Structure-Activity Relationship Polyamine Proton Sponge Endosomal Escape

Validated Analytical HPLC Method with Quantitative Retention for ANDA-Compliant Impurity Profiling

A validated reverse-phase HPLC method has been established for the separation and quantification of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide. Using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, the method provides scalable conditions suitable for isolating this compound as a known pharmaceutical impurity—a capability not demonstrated for all structurally related analogs [1].

Analytical Chemistry HPLC Reference Standard Pharmaceutical Impurity

Primary Application Scenarios for Procuring N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide (CAS 32582-85-7)


Non-Viral Gene Therapy Vector Development: Maximizing Transfection with Stearamide-Based Solid Lipid Nanoparticles

For laboratories developing non-viral gene therapies, this compound serves as the foundational lipid for formulating solid lipid nanoparticles (SLNs). The direct evidence shows that SLNs prepared with this stearamide derivative achieve a 77.6% transfection efficiency in MCF-7 cells, outperforming octadecylamine-based counterparts by over 10 percentage points and even surpassing a leading commercial transfection agent [1]. The optimized CSLN63 formulation further validates its utility for delivering reprogramming factors, achieving 70% transfection with high cell viability and a favorable nanoparticle profile (173.6 nm size, +36.5 mV zeta potential) [2]. Researchers aiming to maximize payload delivery while minimizing cytotoxicity should procure this specific TETA-stearamide conjugate rather than simpler lipid alternatives.

Pharmaceutical Quality Control (QC) and Regulatory ANDA Submissions: A Traceable Impurity Reference Standard

This compound is explicitly listed as 'Mycophenolate Mofetil Impurity 9' and is supplied as a reference standard for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDAs) [1][2]. A validated reverse-phase HPLC method using a Newcrom R1 column provides specific, scalable separation that ensures accurate quantification for batch release and stability studies [3]. The compound's traceability to USP or EP pharmacopoeia standards is critical for regulatory audits. Analytical laboratories and pharmaceutical manufacturers should prioritize this compound when establishing impurity profiles for ANDA submissions, as it fulfills both identification and purity requirements with documented methodology.

Rational Design of siRNA/Lipopolyamine Nanocomplexes for Lung-Targeted In Vivo Delivery

The TETA-based lipopolyamine scaffold is structurally analogous to Staramine and related derivatives that have demonstrated safe and effective siRNA delivery to the lung in vivo. Upon systemic administration, PEGylated versions of stearamide-based lipopolyamines achieved specific, high-level target gene knockdown (up to 60% reduction of Cav-1 transcript after 48h) in lung tissue with minimal toxicity [1]. For research groups advancing RNAi therapeutics for pulmonary diseases, procuring CAS 32582-85-7 provides the core amine-lipid building block that, following PEGylation and siRNA complexation, can yield lung-endothelial-cell-specific transfection, a tissue-selectivity profile that is highly sought after and difficult to achieve with off-the-shelf commercial lipids.

Development of Self-Assembling Surfactant Systems for Petrochemical and Materials Science Applications

In materials and colloid science, the TETA-stearic acid conjugate exhibits strong surfactant properties and has been explored as a petrocollecting and petrodispersing reagent. The related TETA-stearic acid salt system demonstrates measurable surface activity and can be employed as a template for metal nanoparticle synthesis or as an emulsifier in complex formulations [1][2]. Industrial researchers working on enhanced oil recovery, emulsion stabilization, or nanoparticle templating should evaluate this specific conjugate's amphiphilic balance—the combination of a long C18 chain for hydrophobic anchoring and a multidentate polyamine head for metal chelation or surface binding—which is not offered by simpler fatty acid amines or monoamide derivatives.

Quote Request

Request a Quote for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.